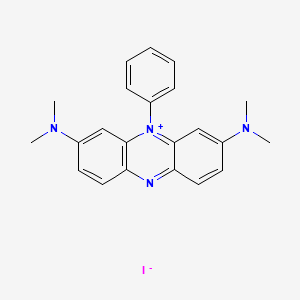
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is a phenothiazine derivative known for its vibrant color and significant applications in various fields. This compound is structurally characterized by the presence of dimethylamino groups at positions 3 and 7, and a phenyl group at position 5 of the phenazin-5-ium core. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide typically involves the following steps:
Starting Material: Phenothiazine is used as the starting material.
Iodination: Phenothiazine is treated with diiodine to form phenothiazine-5-ylium tetraiodide.
Amination: The reaction medium obtained from the iodination step is treated with dimethylamine to introduce the dimethylamino groups at positions 3 and 7
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
High Purity Reagents: Using high purity phenothiazine and diiodine.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure complete conversion and high yield.
Purification: The final product is purified using crystallization or chromatography techniques to achieve high purity
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its leuco form.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Various oxidized forms of the phenothiazine core.
Reduction Products: Leuco forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the dimethylamino groups
Wissenschaftliche Forschungsanwendungen
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Wirkmechanismus
The mechanism of action of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways: It can modulate oxidative stress pathways and influence cellular redox states
Vergleich Mit ähnlichen Verbindungen
Methylene Blue: A well-known dye with similar structural features but different applications.
3,7-Bis(dimethylamino)phenothiazin-5-ium chloride: Another phenothiazine derivative used in different contexts
Uniqueness: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is unique due to its specific substitution pattern and the presence of a phenyl group at position 5, which imparts distinct chemical and physical properties compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
126685-01-6 |
|---|---|
Molekularformel |
C22H23IN4 |
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
2-N,2-N,8-N,8-N-tetramethyl-10-phenylphenazin-10-ium-2,8-diamine;iodide |
InChI |
InChI=1S/C22H23N4.HI/c1-24(2)17-10-12-19-21(14-17)26(16-8-6-5-7-9-16)22-15-18(25(3)4)11-13-20(22)23-19;/h5-15H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ATJFOPLNBXYDLF-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
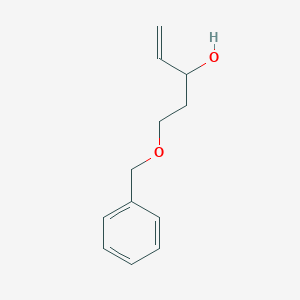
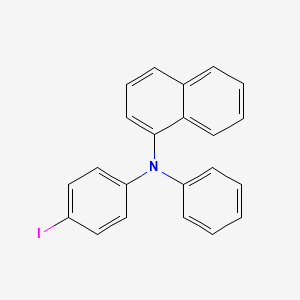
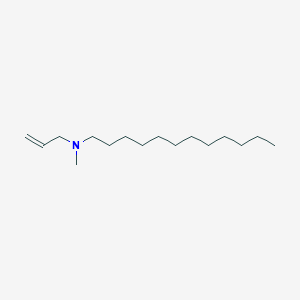
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
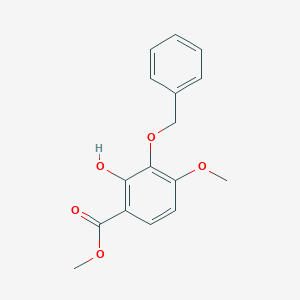
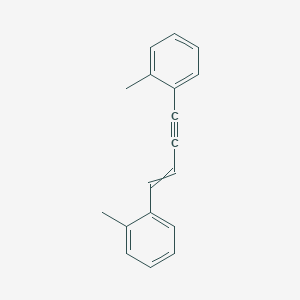
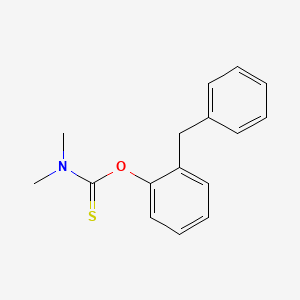
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
